REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:11]([CH3:13])=O)[C:6]([O:8]CC)=[O:7])C.Cl.Cl.[F:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1>C(O)C>[F:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:11]([CH3:13])=[C:5]([C:6]([OH:8])=[O:7])[CH:4]=[N:24]2)=[CH:19][CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
28.63 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of ethanol, sodium hydroxide (12 g)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
diluted hydrochloric acid was added to the residue
|
Type
|
WASH
|
Details
|
the precipitated solid was washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |